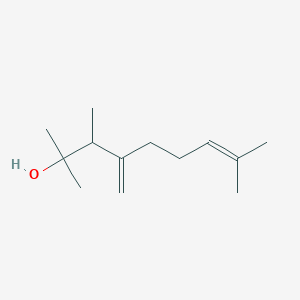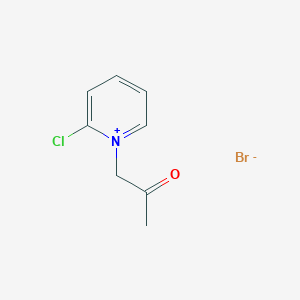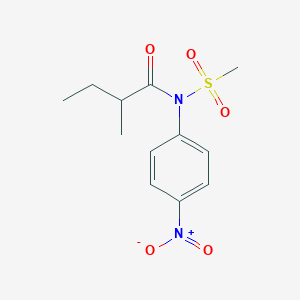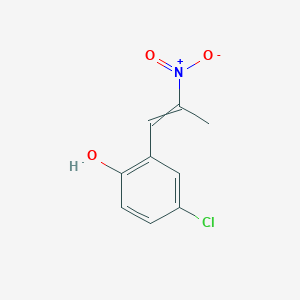
4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) and a phenolic hydroxyl group (-OH) attached to a benzene ring, along with a chlorine atom at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol typically involves a nitroaldol reaction, which is a variant of the Henry reaction. The process begins with the reaction of 4-chlorobenzaldehyde with nitroethane in the presence of a basic catalyst such as butylamine. The reaction conditions usually involve sonication at elevated temperatures to ensure complete conversion of the aldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Purification methods like recrystallization using solvents such as hexane, methanol, ethanol, or isopropanol are commonly employed .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminium hydride (LAH) or sodium borohydride.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Reduction: LAH, sodium borohydride, aluminum amalgam, or Raney nickel in solvents like isopropyl alcohol or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Substitution: Strongly basic nucleophiles in the presence of electron-withdrawing groups to activate the aromatic ring
Major Products Formed
Reduction: 4-Chloro-2-(2-aminoprop-1-en-1-yl)phenol.
Oxidation: 4-Chloro-2-(2-nitroprop-1-en-1-yl)quinone.
Substitution: Various substituted phenols depending on the nucleophile used
Applications De Recherche Scientifique
4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. The chlorine atom can influence the compound’s reactivity and binding affinity through electronic effects .
Comparaison Avec Des Composés Similaires
4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol can be compared with other nitroalkenes and phenolic compounds:
Propriétés
Numéro CAS |
61131-70-2 |
|---|---|
Formule moléculaire |
C9H8ClNO3 |
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
4-chloro-2-(2-nitroprop-1-enyl)phenol |
InChI |
InChI=1S/C9H8ClNO3/c1-6(11(13)14)4-7-5-8(10)2-3-9(7)12/h2-5,12H,1H3 |
Clé InChI |
KBTKCYSEPDVMJB-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=C(C=CC(=C1)Cl)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


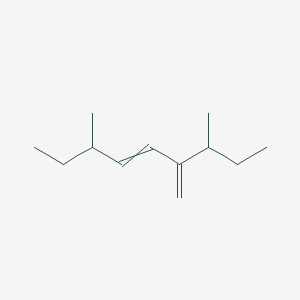
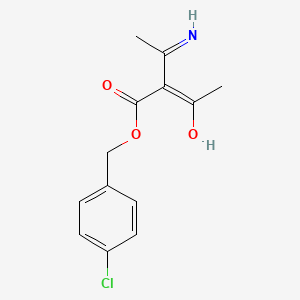

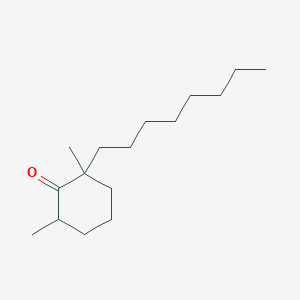
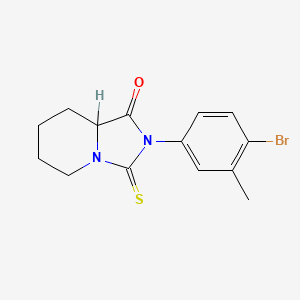

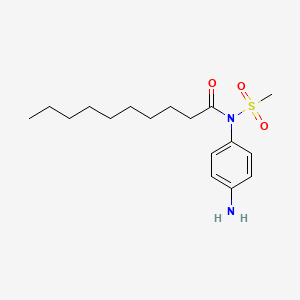


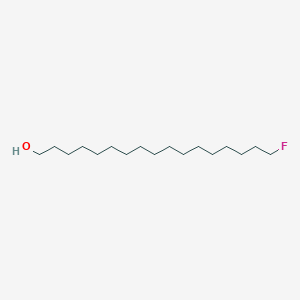
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)
